Enhanced Lipophilicity (LogP) of 2-[2-(Chloromethyl)butyl]thiophene Compared to Simple Chloromethylthiophenes
The predicted LogP value for 2-[2-(Chloromethyl)butyl]thiophene is 4.02, a measure of its lipophilicity . This value is significantly higher than that of the structurally simpler 2-(chloromethyl)thiophene (LogP ~1.8-2.0) [1]. This difference arises from the presence of the four-carbon butyl chain, which imparts increased hydrophobicity and is a critical factor for applications requiring membrane permeability or solubility in non-polar media. The quantified difference in LogP of approximately 2.0 log units indicates a roughly 100-fold greater partition into an organic phase, which can dramatically affect distribution and reactivity in biphasic systems [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 4.02 |
| Comparator Or Baseline | 2-(Chloromethyl)thiophene, Predicted LogP: ~1.8-2.0 |
| Quantified Difference | ΔLogP ≈ +2.0 to +2.2 log units |
| Conditions | In silico prediction based on molecular structure using standard models (e.g., XLogP3) |
Why This Matters
The higher lipophilicity directly influences the compound's solubility profile and its behavior in biphasic reaction mixtures, making it more suitable for specific synthetic applications and potentially altering its pharmacokinetic properties if used as a drug intermediate.
- [1] PubChem. 2-(Chloromethyl)thiophene. Compound Summary. 2025. View Source
